molecular formula C6H4B B15164134 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl CAS No. 153498-57-8

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl

Katalognummer: B15164134
CAS-Nummer: 153498-57-8
Molekulargewicht: 86.91 g/mol
InChI-Schlüssel: LWJBZPQIMBYRPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is an organoboron compound with the molecular formula C6H5B. It is characterized by a bicyclic structure that includes a boron atom integrated into a seven-membered ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl typically involves the reaction of boron trihalides with cycloheptatriene under controlled conditions. One common method includes the use of boron trichloride (BCl3) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, nucleophiles

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl exerts its effects involves the interaction of the boron atom with various molecular targets. In boron neutron capture therapy, for example, the boron atom captures neutrons and undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The compound’s ability to form stable complexes with biomolecules also plays a crucial role in its applications in drug delivery and materials science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Borazine: Another boron-containing compound with a six-membered ring structure.

    Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.

    Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms.

Uniqueness

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules makes it particularly valuable in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

153498-57-8

Molekularformel

C6H4B

Molekulargewicht

86.91 g/mol

InChI

InChI=1S/C6H4B/c1-2-4-6-5(3-1)7-6/h1-4H

InChI-Schlüssel

LWJBZPQIMBYRPH-UHFFFAOYSA-N

Kanonische SMILES

[B]1C2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.